4-Methoxyazepane
Overview
Description
4-Methoxyazepane is a chemical compound with the molecular formula C7H15NO . It is used in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of azepane-based compounds like 4-Methoxyazepane is a continuous challenge for synthetic organic chemists. Several synthetic methods have been developed, including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of 4-Methoxyazepane is represented by the InChI code1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
. The compound has a molecular weight of 129.2 . Physical And Chemical Properties Analysis
4-Methoxyazepane is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Application in Chemistry
4-Methoxyazepane is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is also known as 4-azepanyl methyl ether .
Results or Outcomes
Use in Material Synthesis
4-Methoxyazepane can be used in the synthesis of various materials. It is often used in the production of other complex molecules .
Results or Outcomes
Use in (4+3) Cycloaddition Strategies
(4+3) Cycloadditions have been widely applied in synthesis, and 4-Methoxyazepane could potentially be used in these reactions .
Results or Outcomes
Use in Organic Synthesis
4-Methoxyazepane can be used in the synthesis of various organic compounds .
Results or Outcomes
Use in Free Radical Reactions
4-Methoxyazepane can potentially be produced from p-benzoquinone and methanol through the process of a free radical reaction .
Results or Outcomes
Use in Biological Applications
4-Methoxyazepane could potentially be used in the synthesis of N-containing seven-membered heterocyclic compounds, which have various biological applications .
Results or Outcomes
Safety And Hazards
4-Methoxyazepane is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet for 4-Methoxyazepane provides detailed information on handling, storage, and disposal .
Future Directions
Azepane-based compounds like 4-Methoxyazepane continue to play a significant role in synthetic chemistry due to their diverse biological activities. New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Relevant Papers The paper “Recent Advances on the Synthesis of Azepane-Based Compounds” provides a comprehensive overview of the synthetic methods used to prepare new azepane-based compounds . It also discusses the future directions in the field .
properties
IUPAC Name |
4-methoxyazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJOCBUBJWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598958 | |
Record name | 4-Methoxyazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyazepane | |
CAS RN |
1071594-49-4 | |
Record name | 4-Methoxyazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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